molecular formula C22H45NO2 B14190020 N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide CAS No. 849214-73-9

N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide

Cat. No.: B14190020
CAS No.: 849214-73-9
M. Wt: 355.6 g/mol
InChI Key: NHMJCWKERKOZML-UHFFFAOYSA-N
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Description

N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen atom and a hydroxyhexanamide group. This compound is known for its unique chemical properties and has found applications in various fields, including industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide typically involves the reaction of 4-hydroxyhexanoic acid with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced separation techniques, such as distillation or crystallization, ensures the removal of any impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxohexanamide or 4-carboxyhexanamide.

    Reduction: Formation of N,N-Bis(2-ethylhexyl)-4-aminohexane.

    Substitution: Formation of esters or ethers depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide is primarily based on its ability to interact with biological membranes and proteins. The hydroxy group can form hydrogen bonds with target molecules, while the hydrophobic 2-ethylhexyl groups can interact with lipid bilayers. This dual interaction allows the compound to modulate the activity of membrane-bound proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-ethylhexyl)acetamide: Similar structure but with an acetamide group instead of a hydroxyhexanamide group.

    N,N-Bis(2-ethylhexyl)benzamide: Contains a benzamide group, offering different chemical properties and applications.

    N,N-Bis(2-ethylhexyl)formamide:

Uniqueness

N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological molecules or materials.

Properties

CAS No.

849214-73-9

Molecular Formula

C22H45NO2

Molecular Weight

355.6 g/mol

IUPAC Name

N,N-bis(2-ethylhexyl)-4-hydroxyhexanamide

InChI

InChI=1S/C22H45NO2/c1-6-11-13-19(8-3)17-23(18-20(9-4)14-12-7-2)22(25)16-15-21(24)10-5/h19-21,24H,6-18H2,1-5H3

InChI Key

NHMJCWKERKOZML-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)CCC(CC)O

Origin of Product

United States

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